N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(11-12-3-1-9-22-12)17-7-8-19-16(21)6-5-13(18-19)14-4-2-10-23-14/h1-6,9-10H,7-8,11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERKFQHVHRXHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound characterized by a complex structure that includes a pyridazine core and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.39 g/mol. The presence of functional groups such as amides and carbonyls contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 344.39 g/mol |
| Molecular Formula | C₁₆H₁₆N₄O₂S |
| LogP | 2.2898 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.15 Ų |
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For example, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Case Study:
A study on similar thiophene-containing compounds demonstrated IC50 values for anticancer activity as follows:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.5 |
| Compound B | MCF-7 | 4 |
| Compound C | HeLa | 4.5 |
These findings suggest that modifications in the thiophene structure can significantly enhance anticancer properties, indicating a promising avenue for drug development.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Compounds with similar pyridazine and thiophene frameworks have been reported to exhibit activity against a range of bacterial strains.
Research Findings:
In vitro studies have indicated that derivatives of this compound exhibit varying degrees of antibacterial activity, with some compounds demonstrating effectiveness comparable to established antibiotics.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may act as an inhibitor by mimicking natural substrates, particularly in enzymatic pathways relevant to cancer proliferation.
- Cell Cycle Arrest: Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that compounds with similar structures can increase ROS levels in cancer cells, contributing to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
